(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
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Overview
Description
(Z)-6,6’-Dibromo-7,7’-difluoro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,6’-Dibromo-7,7’-difluoro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps:
Formation of the Biindolinylidene Core: The initial step involves the synthesis of the biindolinylidene core. This can be achieved through a condensation reaction between indoline derivatives under controlled conditions.
Introduction of Bromine and Fluorine Substituents: The bromination and fluorination of the biindolinylidene core are carried out using bromine and fluorine reagents, respectively. These reactions are typically performed under anhydrous conditions to prevent unwanted side reactions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through a coupling reaction with appropriate alkyl halides. This step often requires the use of strong bases and catalysts to facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of high-purity starting materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-6,6’-Dibromo-7,7’-difluoro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced biindolinylidene derivatives.
Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in
Properties
Molecular Formula |
C80H134Br2F2N2O2 |
---|---|
Molecular Weight |
1353.7 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-[6-bromo-7-fluoro-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-7-fluoro-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H134Br2F2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-67(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-65-85-77-69(61-63-71(81)75(77)83)73(79(85)87)74-70-62-64-72(82)76(84)78(70)86(80(74)88)66-54-60-68(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h61-64,67-68H,5-60,65-66H2,1-4H3/b74-73- |
InChI Key |
OWHGYRYPMDOMKW-DVAKKGDMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)/C(=C/3\C4=C(C(=C(C=C4)Br)F)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)C(=C3C4=C(C(=C(C=C4)Br)F)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)C1=O |
Origin of Product |
United States |
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